molecular formula C7H8BFO3 B582417 2-fluoro-3-(hydroxymethyl)phenylboronic acid CAS No. 1256355-08-4

2-fluoro-3-(hydroxymethyl)phenylboronic acid

Cat. No.: B582417
CAS No.: 1256355-08-4
M. Wt: 169.946
InChI Key: JAVRSTADGYIZFV-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxymethylphenylboronic acid is a chemical compound with the CAS Number: 1256355-08-4 . It has a molecular weight of 169.95 . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-hydroxymethylphenylboronic acid is 1S/C7H8BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10-12H,4H2 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

2-Fluoro-3-hydroxymethylphenylboronic acid is a solid at ambient temperature . It has a molecular weight of 169.95 .

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-hydroxymethylphenylboronic acid is utilized in the synthesis of complex molecules due to its unique reactivity and stability. The compound's ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryls, which are core structures in many pharmaceuticals and organic materials. For instance, it serves as a key intermediate in the synthesis of fluorinated biphenyl compounds, highlighting its utility in creating molecules with enhanced properties, such as increased metabolic stability or altered physicochemical characteristics. This reactivity extends its application in developing novel materials and therapeutic agents (Yanan Qiu et al., 2009).

Biosensor Development

The selectivity of phenylboronic acid derivatives toward diol-containing biomolecules makes 2-Fluoro-3-hydroxymethylphenylboronic acid a promising candidate for biosensor development. This compound, along with its derivatives, is explored for constructing electrochemical glucose sensors and glycoprotein detectors. The ability to form stable complexes with sugars and other diol-containing biomolecules allows for the selective detection of these compounds, which is crucial for medical diagnostics and monitoring. Specifically, phenylboronic acid-based sensors are being developed to monitor glucose levels in diabetic patients, providing a less invasive and more responsive method compared to traditional enzyme-based sensors (J. Anzai, 2016).

Safety and Hazards

2-Fluoro-3-hydroxymethylphenylboronic acid may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area and avoiding breathing dust/fumes .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-3-Hydroxymethylphenylboronic Acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two electronically divergent processes with the metal catalyst . The first process is the oxidative addition , which occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . The second process is transmetalation , which occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and are often the basis of the construction of complex organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at ambient temperature . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of the action of 2-Fluoro-3-Hydroxymethylphenylboronic Acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of 2-Fluoro-3-Hydroxymethylphenylboronic Acid can be influenced by environmental factors. For example, certain boronic acids, such as cyclobutylboronic acid, decompose in air . .

Properties

IUPAC Name

[2-fluoro-3-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVRSTADGYIZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CO)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681712
Record name [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-08-4
Record name [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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